Sodium nitrobenzoate

描述

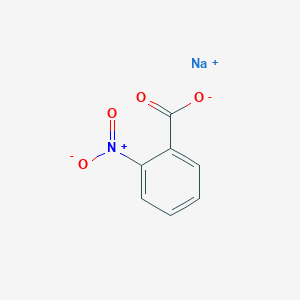

Sodium nitrobenzoate is an organic compound derived from benzoic acid, where a nitro group is substituted onto the benzene ring, and the carboxyl group is converted to its sodium salt form. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Sodium nitrobenzoate can be synthesized through the nitration of benzoic acid. The nitration process involves the reaction of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group onto the benzene ring. The resulting nitrobenzoic acid is then neutralized with sodium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product. The final product is often recrystallized to remove impurities and achieve the desired quality .

化学反应分析

Reduction Reactions

The nitro group () in sodium nitrobenzoate undergoes reduction to form aminobenzoate derivatives.

Key Pathways:

-

Catalytic Hydrogenation:

This reaction produces sodium aminobenzoate, a precursor for pharmaceuticals . -

Nef Reaction:

Under strong acidic conditions, nitro groups are converted to carbonyl compounds:

For this compound, this yields sodium ketone-carboxylates .

| Reducing Agent | Conditions | Product | Application |

|---|---|---|---|

| 1 atm, 25°C | Sodium 3-aminobenzoate | Drug intermediates | |

| Aqueous HCl, 0°C | Hydroxylamine derivatives | Analytical chemistry |

Oxidation Reactions

This compound participates in redox processes, particularly in mineral flotation systems. For example, in arsenopyrite flotation:

-

Mechanism:

The nitro group increases surface oxidation of arsenopyrite, forming species and enhancing hydrophilicity .

| Parameter | Effect | Experimental Findings |

|---|---|---|

| pH 9–11.5 | Accelerated oxidation of | 57% content |

| Presence of | Synergistic redox activity | Increased surface oxide layer |

Electrophilic Substitution Reactions

Example – Sulfonation:

This reaction requires fuming sulfuric acid and elevated temperatures .

Hydrolysis and Stability

Under alkaline conditions, this compound remains stable, but strong acids or bases induce decomposition:

-

Acidic Hydrolysis:

-

Alkaline Hydrolysis:

Degradation pathways involve cleavage of the nitro group or carboxylate .

Arsenopyrite Flotation Depression

This compound inhibits arsenopyrite flotation by:

-

Reducing adsorption of collectors like sodium butyl xanthate (NaBX).

| Condition | Arsenopyrite Recovery Rate |

|---|---|

| Without inhibitor | 85% |

| With 50 μM inhibitor | 78% |

Comparative Reactivity of Nitrobenzoate Isomers

Reactivity varies with nitro group positioning:

| Isomer | Reduction Ease | Oxidative Stability |

|---|---|---|

| 3-Nitrobenzoate | Moderate | High |

| 4-Nitrobenzoate | High | Moderate |

科学研究应用

Agricultural Applications

Sodium nitrobenzoate has been studied for its role in enhancing plant growth and stress tolerance. Recent research indicates that it can improve physiological attributes in crops under stress conditions, such as salinity.

Case Study: Salinity Stress in Soybean

A study demonstrated that this compound application significantly improved the morphological, physiological, and biochemical attributes of soybean (Glycine max) under salinity stress. Key findings included:

- Increased Biomass : The application led to enhanced root and shoot lengths.

- Chlorophyll Content : Higher chlorophyll levels were observed, indicating improved photosynthetic activity.

- Antioxidant Enzyme Activity : Enhanced activities of catalase (CAT), superoxide dismutase (SOD), peroxidase (POD), and ascorbate peroxidase (APX) were noted, contributing to better salinity tolerance .

| Parameter | Control Group | NaNB Treated Group |

|---|---|---|

| Root Length (cm) | 10 | 15 |

| Shoot Length (cm) | 20 | 25 |

| Chlorophyll Content (mg/g) | 2.5 | 4.0 |

| CAT Activity (μmol/min/g) | 0.5 | 1.2 |

Mineral Processing

This compound is also utilized in the mineral processing industry, particularly in the flotation of minerals.

Case Study: Flotation Depression of Arsenopyrite

Research has shown that this compound can effectively inhibit the flotation behavior of arsenopyrite, a common sulfide mineral. The study found that:

- Flotation Recovery Rates : The addition of this compound reduced the recovery rate of arsenopyrite from 85% to 78% when combined with other flotation agents.

- Surface Chemistry : Infrared spectroscopy indicated that this compound promotes surface oxidation of arsenopyrite, which increases its hydrophilicity and inhibits flotation .

| Condition | Recovery Rate (%) |

|---|---|

| Without NaNB | 85 |

| With NaNB | 78 |

Potential Therapeutic Uses

Emerging studies suggest this compound may have therapeutic applications, particularly in treating certain medical conditions.

Case Study: Neurodegenerative Diseases

This compound has been explored for its potential benefits in treating conditions such as depression and neurodegenerative diseases. Findings indicate:

作用机制

The mechanism of action of sodium nitrobenzoate involves its interaction with specific molecular targets. For instance, in flotation processes, this compound acts as an inhibitor by forming a hydrophilic layer on the surface of minerals, preventing their interaction with flotation reagents. This effect is achieved through competitive adsorption and the formation of a passivation film, which alters the surface properties of the minerals .

相似化合物的比较

Sodium benzoate: A widely used preservative with similar structural features but lacks the nitro group.

Nitrobenzoic acids: Compounds with nitro groups on the benzene ring but without the sodium salt form.

Aminobenzoates: Reduction products of nitrobenzoates with amino groups instead of nitro groups.

Uniqueness: Sodium nitrobenzoate is unique due to its combination of the nitro group and sodium salt, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications, such as flotation processes and as an intermediate in organic synthesis .

生物活性

Sodium nitrobenzoate, a sodium salt of p-nitrobenzoic acid, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article explores the compound's biological activities, including antibacterial, anticancer, anti-inflammatory, and antiangiogenic effects, supported by data tables and relevant case studies.

1. Overview of this compound

This compound is commonly used as a preservative in food and cosmetics. Its structure features a nitro group attached to a benzoate moiety, which contributes to its biological activity. The compound's ability to interact with various biological systems makes it a subject of interest in medicinal chemistry.

2. Antibacterial Activity

This compound exhibits significant antibacterial properties against various pathogens. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 50 |

| Bacillus subtilis | 30 |

Research indicates that the nitro group enhances membrane permeability, facilitating bacterial cell death through oxidative stress mechanisms . Furthermore, when combined with other antibiotics, this compound has shown synergistic effects, improving overall antibacterial efficacy .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Nitrobenzoate Complexes

A study on complexes involving this compound derivatives demonstrated potent anticancer activity against breast cancer cell lines. The IC50 values for these complexes were significantly lower than those for free ligands:

| Compound | IC50 (μM) |

|---|---|

| This compound Complex 1 | 15 |

| This compound Complex 2 | 10 |

| This compound Complex 3 | 5 |

These findings suggest that modifications of this compound can enhance its cytotoxic effects against cancer cells by targeting specific cellular pathways involved in proliferation and survival .

4. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators such as nitric oxide (NO) and prostaglandins. It has been observed to reduce inflammation in animal models of arthritis and other inflammatory diseases.

The anti-inflammatory effects are attributed to the compound's ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of pro-inflammatory cytokines .

5. Antiangiogenic Activity

Recent research has highlighted the antiangiogenic potential of this compound derivatives. A novel compound derived from this compound was tested in zebrafish models, showing significant impairment of vascular development.

Key Findings:

属性

IUPAC Name |

sodium;2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDBDKITOXSHCO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182789 | |

| Record name | Sodium nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28605-72-3 | |

| Record name | Sodium nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can sodium nitrobenzoate interact with surfactants in a solution?

A2: Yes, research suggests that this compound can interact with surfactants like AOT (sodium bis(2-ethylhexyl) sulfosuccinate). In a study using positron annihilation techniques, this compound was added to a ternary system of AOT/isooctane/water []. The results indicated that this compound exhibited a high reactivity towards positronium, a pseudo-atom formed by an electron and a positron. This reactivity suggests that this compound is present both in the isooctane phase and within the AOT aggregates, indicating an interaction with the surfactant []. This interaction likely influences the properties and behavior of the surfactant system.

Q2: What is the impact of this compound on iron corrosion in acetate solutions?

A3: While the provided abstract doesn't provide specific results, it indicates that research has been conducted to understand the effect of this compound on the oxide and adsorptive passivation of iron in acetate solutions []. Passivation is a process where a material, like iron, becomes less susceptible to corrosion due to the formation of a protective layer on its surface. Therefore, the study likely explored whether this compound promotes or hinders the formation of this protective layer on iron, ultimately influencing its corrosion resistance.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。